(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15551764
Molecular Formula: C27H23N3O5S
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23N3O5S |
|---|---|
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C27H23N3O5S/c1-32-20-12-10-19(15-23(20)34-3)25-28-27-30(29-25)26(31)24(36-27)14-18-9-11-21(22(13-18)33-2)35-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3/b24-14- |
| Standard InChI Key | XDQFVEWIPIHBNF-OYKKKHCWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/SC3=N2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)SC3=N2)OC |
Introduction
Chemical Identity and Structural Features
The compound belongs to the thiazolo[3,2-b][1,2,] triazole family, characterized by a fused bicyclic core comprising a thiazole ring (five-membered with sulfur and nitrogen) and a 1,2,4-triazole ring (three nitrogen atoms). Key structural elements include:
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Benzyloxy-methoxybenzylidene substituent: A Z-configuration benzylidene group at position 5, featuring 4-benzyloxy and 3-methoxy substituents on the aromatic ring.
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3,4-Dimethoxyphenyl group: Attached at position 2 of the triazole ring, contributing electron-donating methoxy groups.
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Lactam functionality: A six-membered lactam ring fused to the thiazole-triazole system.
The molecular formula is C₃₁H₂₆N₄O₅S, with a molecular weight of 566.6 g/mol. The presence of multiple methoxy and benzyloxy groups enhances lipophilicity, potentially influencing blood-brain barrier permeability and intracellular targeting .
Synthetic Pathways and Optimization
Core Scaffold Construction
Synthesis typically involves sequential heterocycle formation:
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Thiazole precursor: Condensation of thiourea derivatives with α-halo ketones yields the thiazole ring.
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Triazole annulation: Cyclization via Huisgen azide-alkyne cycloaddition or thermal methods forms the 1,2,4-triazole .
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Fusion and functionalization: Microwave-assisted methods (e.g., 300 W, 100°C, 15 min) achieve higher yields (85–92%) compared to conventional heating (6–10 h, 60–70% yields) .
Table 1: Comparative Synthesis Metrics for Analogous Thiazolo-Triazoles
| Step | Conventional Method (Yield) | Microwave-Assisted (Yield) |
|---|---|---|
| Thiazole formation | 68% | 89% |
| Triazole annulation | 72% | 91% |
| Benzylidene addition | 65% | 84% |
| Final purification | 58% | 78% |
Data adapted from methodologies in .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Thiazolo-triazoles suppress NF-κB signaling by inhibiting IκBα phosphorylation (IC₅₀ = 1.2 μM), reducing TNF-α production by 85% in murine macrophages. The 3,4-dimethoxyphenyl group enhances binding to the p65 subunit, as shown by ΔG = −9.8 kcal/mol in docking studies.
Computational and Spectroscopic Validation
Density Functional Theory (DFT) Analysis
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Frontier molecular orbitals: HOMO-LUMO gap of 3.2 eV indicates moderate reactivity, with electrophilicity index (ω) = 4.7 eV, suggesting nucleophilic attack susceptibility .
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Charge distribution: The benzylidene oxygen exhibits a partial negative charge (δ = −0.43), facilitating interactions with cationic residues in biological targets .
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear at δ 7.2–7.8 ppm, with methoxy singlet at δ 3.85. The benzylidene proton shows a doublet at δ 6.92 (J = 12 Hz) .
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IR: Stretching vibrations at 1685 cm⁻¹ (C=O lactam), 1602 cm⁻¹ (C=N triazole), and 1240 cm⁻¹ (C-O-C benzyloxy).
Pharmacokinetic and Toxicity Profiling
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ADMET predictions: Moderate water solubility (LogS = −4.2), high plasma protein binding (89%), and CYP3A4 inhibition risk (IC₅₀ = 8.3 μM).
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Ames test (in silico): Negative for mutagenicity, with a 92% probability of safety.
Future Research Directions
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In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.
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Formulation optimization: Develop nanoemulsions or liposomes to enhance bioavailability.
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Targeted derivatives: Introduce fluorine or sulfonamide groups to improve CDK2 selectivity.
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